molecular formula C11H13NO3 B1599055 3,4-Dimethoxyphenethyl isocyanate CAS No. 35167-81-8

3,4-Dimethoxyphenethyl isocyanate

Cat. No.: B1599055
CAS No.: 35167-81-8
M. Wt: 207.23 g/mol
InChI Key: VSGOCFOCTSWQHG-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl isocyanate is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of two methoxy groups attached to a phenethyl isocyanate structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl isocyanate can be synthesized through the reaction of 3,4-dimethoxyphenethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows: [ \text{3,4-Dimethoxyphenethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and minimize by-products. The use of advanced reactors and continuous flow systems is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Water: Reacts to form carbamic acids, which decompose to amines and carbon dioxide.

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxyphenethyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    3,4-Dimethoxyphenyl isocyanate: Similar structure but lacks the ethyl group.

    3,5-Dimethoxyphenyl isocyanate: Similar structure with methoxy groups at different positions.

    4-Isocyanato-1,2-dimethoxybenzene: Another isomer with different substitution pattern.

Uniqueness: 3,4-Dimethoxyphenethyl isocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in reactions. This structural feature can make it more suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-(2-isocyanatoethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGOCFOCTSWQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409352
Record name 3,4-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35167-81-8
Record name 3,4-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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